molecular formula C21H22N4O3S B11161029 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(4-methoxyphenyl)propanoyl]amino}benzamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(4-methoxyphenyl)propanoyl]amino}benzamide

Cat. No.: B11161029
M. Wt: 410.5 g/mol
InChI Key: PTPDDZLNKIYKKK-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(4-methoxyphenyl)propanoyl]amino}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiadiazole ring, a methoxyphenyl group, and a benzamide moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(4-methoxyphenyl)propanoyl]amino}benzamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The methoxyphenyl group is then introduced via a Friedel-Crafts acylation reaction, followed by the coupling of the resulting intermediate with the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(4-methoxyphenyl)propanoyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(4-methoxyphenyl)propanoyl]amino}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(4-methoxyphenyl)propanoyl]amino}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group.

    Acetylacetone: Shares the diketone structure with the benzamide moiety.

    Diketene: Used in the synthesis of similar compounds with acetoacetic ester functionalities.

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(4-methoxyphenyl)propanoyl]amino}benzamide is unique due to its combination of a thiadiazole ring, methoxyphenyl group, and benzamide moiety. This unique structure imparts distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C21H22N4O3S

Molecular Weight

410.5 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[3-(4-methoxyphenyl)propanoylamino]benzamide

InChI

InChI=1S/C21H22N4O3S/c1-3-19-24-25-21(29-19)23-20(27)16-6-4-5-7-17(16)22-18(26)13-10-14-8-11-15(28-2)12-9-14/h4-9,11-12H,3,10,13H2,1-2H3,(H,22,26)(H,23,25,27)

InChI Key

PTPDDZLNKIYKKK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2NC(=O)CCC3=CC=C(C=C3)OC

Origin of Product

United States

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